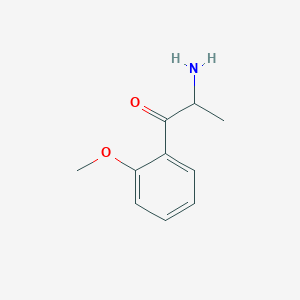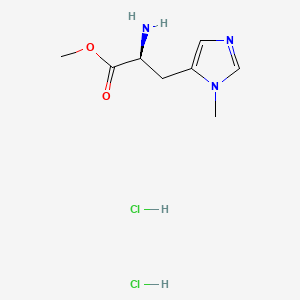![molecular formula C7H14N2 B13532502 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 698353-43-4](/img/structure/B13532502.png)
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: is a bicyclic organic compound with a unique structure that includes two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.
Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or other amine derivatives.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
- (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- (1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one
Uniqueness
(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine:
Eigenschaften
CAS-Nummer |
698353-43-4 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
KVMMOSKKPJEDNG-DBRKOABJSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N |
Kanonische SMILES |
C1C2CC(C1CC2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


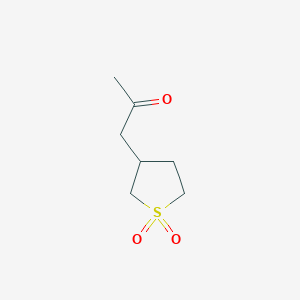
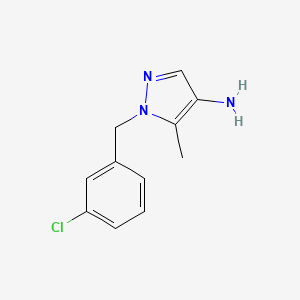
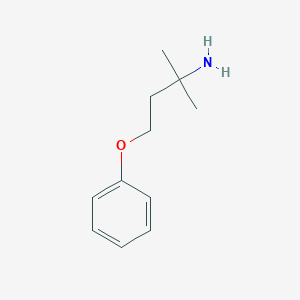
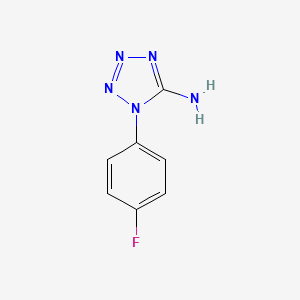
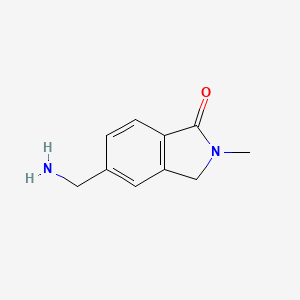
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)

![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

